![molecular formula C26H22N4O4S B6561276 3-benzyl-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1021252-60-7](/img/structure/B6561276.png)

3-benzyl-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

货号 B6561276

CAS 编号:

1021252-60-7

分子量: 486.5 g/mol

InChI 键: UQWPEMRNIYEWEM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

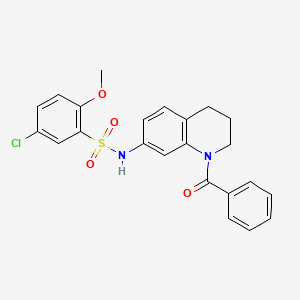

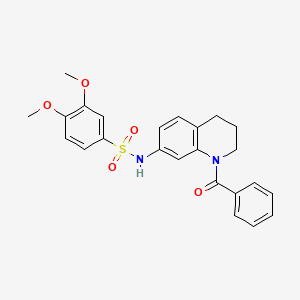

The compound contains several functional groups including a benzyl group, a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazol group, a sulfanyl group, and a 3,4-dihydroquinazolin-4-one group . These groups could potentially contribute to the compound’s reactivity and properties.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3,4-dimethoxyphenyl and benzyl groups are aromatic, while the 1,2,4-oxadiazol and 3,4-dihydroquinazolin-4-one groups are heterocyclic .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing oxadiazol and quinazolinone groups, as well as the electron-donating methoxy and benzyl groups . It might undergo reactions such as nucleophilic substitution or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, polarity, and the presence of functional groups .科学研究应用

- The benzylic position in this compound refers to the carbon adjacent to the benzene ring. Free radical bromination can occur at this position, leading to the substitution of a hydrogen atom with a bromine atom. This reaction is initiated by N-bromosuccinimide (NBS), which generates a succinimidyl radical. The resulting benzylic bromide can serve as a precursor for further functionalization reactions .

- The compound can act as a catalyst for the addition of aliphatic and heterocyclic aldehydes to α,β-unsaturated ketones, nitriles, and esters. Its presence facilitates the formation of new carbon-carbon bonds, making it useful in synthetic chemistry .

- Quinazolinone derivatives, like this compound, have shown promise as potential anticancer agents. Researchers investigate their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Further studies are needed to explore their mechanisms of action and optimize their efficacy .

- Some quinazolinone derivatives exhibit antimicrobial properties. Researchers explore their effectiveness against bacteria, fungi, and other pathogens. Structural modifications can enhance their activity and selectivity .

- Quinazolinone-based compounds often interact with enzymes and receptors. This compound may inhibit specific enzymes involved in disease pathways or bind to receptors relevant to neurological disorders, inflammation, or cardiovascular conditions. Investigating its binding affinity and selectivity is crucial .

- Quinazolinone derivatives have been studied for their neuroprotective effects. Researchers explore their ability to prevent neuronal damage, enhance cell survival, and mitigate neurodegenerative processes. This compound’s impact on neuroinflammation and oxidative stress warrants investigation .

- The unique structure of this compound makes it valuable in designing novel organic reactions. Researchers can explore its reactivity in various transformations, such as cyclizations, rearrangements, and functional group interconversions .

- Given its diverse properties, this compound serves as a starting point for medicinal chemists. By modifying its structure, researchers can create analogs with improved pharmacokinetics, reduced toxicity, and enhanced target specificity. High-throughput screening can identify potential drug candidates .

Free Radical Bromination at the Benzylic Position

Catalyst for Aldehyde Addition Reactions

Potential Anticancer Properties

Antimicrobial Activity

Inhibition of Enzymes and Receptors

Neuroprotective Potential

Application in Organic Synthesis

Drug Discovery and Optimization

属性

IUPAC Name |

3-benzyl-2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O4S/c1-32-21-13-12-18(14-22(21)33-2)24-28-23(34-29-24)16-35-26-27-20-11-7-6-10-19(20)25(31)30(26)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWPEMRNIYEWEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![2-[5-amino-4-(4-fluorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6561200.png)

![N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6561206.png)

![N-(3,4-dimethoxyphenyl)-2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6561212.png)

![N-(3,4-dimethoxyphenyl)-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6561222.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6561228.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6561241.png)

![2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6561248.png)

![N-(2,5-difluorophenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6561256.png)

![methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6561262.png)

![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6561270.png)

![1-(benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B6561271.png)

![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6561279.png)